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Compound of Interest

Compound Name:
(S)-(-)-2-(Boc-amino)-1,5-

pentanediol

Cat. No.: B061154 Get Quote

A comprehensive analysis of the spectroscopic properties of (S)-(-)-2-(Boc-amino)-1,5-
pentanediol is crucial for its application in chemical research and drug development. This

technical guide provides a detailed overview of its spectroscopic signature, experimental

protocols for its synthesis and analysis, and a logical framework for structural confirmation.

While specific published spectra for this compound are not widely available, this guide presents

predicted data based on established principles of spectroscopy and analysis of analogous

structures.

Physicochemical Properties
Basic physicochemical information for (S)-(-)-2-(Boc-amino)-1,5-pentanediol is summarized

below.

Property Value Reference

CAS Number 162955-48-8 [1][2][3]

Molecular Formula C₁₀H₂₁NO₄ [1][2][3]

Molecular Weight 219.28 g/mol [1][2][3]

Melting Point 59-62 °C [2]

Optical Activity
[α]20/D −15° (c = 1 in

chloroform)
[2]
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (S)-(-)-2-(Boc-amino)-1,5-
pentanediol. These predictions are based on the analysis of its chemical structure and

comparison with known spectroscopic data of similar compounds.

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.80 d 1H -NH-

~3.65 m 2H -CH₂-OH (C1)

~3.60 t 2H -CH₂-OH (C5)

~3.50 m 1H -CH- (C2)

~1.70 - 1.40 m 4H -CH₂- (C3, C4)

1.44 s 9H -C(CH₃)₃ (Boc)

~2.50 - 3.50 br s 2H -OH (exchangeable)

¹³C NMR Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz
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Chemical Shift (δ, ppm) Assignment

~156.5 -C=O (Boc)

~79.5 -C(CH₃)₃ (Boc)

~65.0 -CH₂-OH (C1)

~62.5 -CH₂-OH (C5)

~53.0 -CH- (C2)

~30.0 -CH₂- (C3)

~28.4 -C(CH₃)₃ (Boc)

~25.5 -CH₂- (C4)

IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3400 (broad) Strong O-H stretch (hydroxyl groups)

~3350 Medium N-H stretch (amide)

2975, 2935, 2870 Medium C-H stretch (aliphatic)

~1690 Strong C=O stretch (Boc carbonyl)

~1520 Strong N-H bend (amide II)

~1170 Strong C-O stretch (Boc ester)

~1050 Strong C-O stretch (primary alcohols)

Mass Spectrometry (MS)
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m/z Ratio Predicted Fragment Ion

220.15 [M+H]⁺

202.14 [M - H₂O + H]⁺

164.12 [M - C₄H₉O + H]⁺ or [M - tBu + H]⁺

146.11 [M - C₄H₉O₂ + H]⁺ or [M - Boc + H]⁺

119.09 [M - C₅H₉O₂]⁺ (unprotected amino diol)

102.09 [M - C₅H₉O₂ - H₂O]⁺

57.07 [C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols
Synthesis of (S)-(-)-2-(Boc-amino)-1,5-pentanediol
This protocol is adapted from the synthesis of similar amino diols starting from L-glutamic acid.

Esterification of L-Glutamic Acid:

Suspend L-glutamic acid (1 equivalent) in methanol (10 volumes).

Cool the suspension to 0 °C in an ice bath.

Slowly add thionyl chloride (2.2 equivalents) dropwise while maintaining the temperature

below 10 °C.

After the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature for 12-16 hours.

Remove the solvent under reduced pressure to obtain dimethyl L-glutamate hydrochloride

as a crude oil.

N-Boc Protection:

Dissolve the crude dimethyl L-glutamate hydrochloride in dichloromethane (DCM, 10

volumes).
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Cool the solution to 0 °C.

Add triethylamine (4 equivalents) dropwise, followed by di-tert-butyl dicarbonate (Boc)₂O

(1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Allow the reaction to warm to room temperature and stir for 8-12 hours.

Wash the reaction mixture with saturated aqueous NaHCO₃, followed by brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate.

Reduction to the Diol:

Dissolve the Boc-protected diester in anhydrous tetrahydrofuran (THF, 15 volumes) under

an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C.

Slowly add lithium borohydride (LiBH₄) (4 equivalents) portion-wise.

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

Cool the reaction back to 0 °C and quench by the slow addition of water, followed by 1 M

HCl until the solution is acidic.

Extract the product with ethyl acetate (3 x 10 volumes).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of

ethyl acetate in hexanes) to afford pure (S)-(-)-2-(Boc-amino)-1,5-pentanediol.

Spectroscopic Analysis
NMR Spectroscopy:
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Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Process the spectra using appropriate software, including Fourier transformation, phase

correction, and baseline correction.

Calibrate the chemical shifts using the residual solvent peak as a reference.

IR Spectroscopy:

Acquire the IR spectrum using an FTIR spectrometer equipped with an attenuated total

reflectance (ATR) accessory.

Place a small amount of the solid sample directly on the ATR crystal.

Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺ and characteristic fragment ions.

Visualization of Structural Elucidation
The following diagram illustrates the logical workflow of how the different spectroscopic

techniques contribute to the structural confirmation of (S)-(-)-2-(Boc-amino)-1,5-pentanediol.
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Structural Elucidation of (S)-(-)-2-(Boc-amino)-1,5-pentanediol

Proposed Structure

Spectroscopic Data

Structural Features Confirmed
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b061154?utm_src=pdf-body-img
https://www.benchchem.com/product/b061154?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. clearsynth.com [clearsynth.com]

2. (S)-(−)-2-(Boc-アミノ)-1,5-ペンタンジオール 97% | Sigma-Aldrich [sigmaaldrich.com]

3. scbt.com [scbt.com]

To cite this document: BenchChem. [Spectroscopic data for (S)-(-)-2-(Boc-amino)-1,5-
pentanediol]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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